molecular formula C11H12O3 B030694 6-Formyl-2,2-dimethyl-1,3-benzodioxan CAS No. 54030-33-0

6-Formyl-2,2-dimethyl-1,3-benzodioxan

Cat. No. B030694
CAS RN: 54030-33-0
M. Wt: 192.21 g/mol
InChI Key: KNGWEAQJZJKFLI-UHFFFAOYSA-N
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Description

"6-Formyl-2,2-dimethyl-1,3-benzodioxan" is a compound of interest within organic chemistry, particularly in the context of synthesis and the exploration of its chemical behavior and properties. The compound belongs to the benzodioxan family, characterized by a 1,3-benzodioxan core structure, and has potential applications in various fields including materials science and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of benzodioxan derivatives involves strategic functionalization to introduce various substituents, such as the formyl group. For example, the preparation of related compounds like 2-formyl-1,4-benzodioxane involves reduction of corresponding esters and further functional group transformations without significant racemization, indicating the potential pathways for synthesizing closely related compounds (Petragnani, Brocksom, & Moro, 1977).

Molecular Structure Analysis

Molecular structure analysis of benzodioxan derivatives, including X-ray crystallography and NMR spectroscopy, reveals the planar molecular structures and conformational details crucial for understanding their reactivity and physical properties. For instance, the structural characterization of similar compounds demonstrates the importance of planarity and conformation in determining their chemical behavior and potential applications as organic semiconductors (Kashiki et al., 2011).

Chemical Reactions and Properties

Benzodioxan derivatives undergo various chemical reactions, including ether and ester formation, diazo coupling, and reactions under acidic conditions leading to polycondensation. These reactions highlight the reactivity of the hydroxy group and the influence of the 1,3-benzodioxan ring structure on chemical transformations (Denisov, Grishchenkova, & Fokin, 1983).

Physical Properties Analysis

The physical properties of benzodioxan derivatives, such as solubility and crystallinity, are influenced by the molecular structure and the nature of substituents. The planarity and conformation of the molecular structure, as well as the presence of substituents, affect the solubility and potential as organic semiconductors (Kashiki et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are determined by the functional groups present in the benzodioxan derivatives. The formyl group, in particular, plays a significant role in the chemical reactivity, allowing for further derivatization and functional group transformations (Petragnani, Brocksom, & Moro, 1977).

Scientific Research Applications

Synthesis and Chemical Properties

6-Formyl-2,2-dimethyl-1,3-benzodioxan is a chemical compound with potential applications in various fields of scientific research. Although the direct references to this specific compound are scarce, its structural components, such as benzodioxan derivatives, have been extensively studied for their synthetic protocols and applications. The literature reveals that derivatives of benzodioxan, including 6H-benzo[c]chromen-6-ones, play a crucial role as core structures in secondary metabolites with significant pharmacological importance. Natural sources of these compounds are limited, necessitating synthetic procedures to obtain them in sufficient quantities for research and development purposes (Mazimba, 2016). These synthetic protocols involve various chemical reactions, including Suzuki coupling for the synthesis of biaryl structures, which then undergo lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers) among others, showcasing the versatility and chemical reactivity of benzodioxan derivatives.

Environmental and Biological Applications

Another dimension of research focuses on the environmental and biological implications of chemical compounds related to benzodioxan structures. For instance, studies on polyoxymethylene dimethyl ethers (OMEs), which are derivatives from similar chemical families, demonstrate their potential as oxygenated fuels that can reduce hazardous exhaust gas emissions when used in diesel engines. The synthesis of OMEs highlights the importance of exploring environmentally friendly fuels and the role of chemical compounds in achieving such goals (Baranowski et al., 2017).

Pharmacological Significance

Furthermore, the pharmacological significance of benzodioxan derivatives is evident in their application as bioactive precursors in organic synthesis. Compounds like methyl-2-formyl benzoate, which share functional groups with 6-Formyl-2,2-dimethyl-1,3-benzodioxan, are known for their antifungal, anticancer, and antipsychotic properties among others. These attributes make them essential scaffolds in the search for new bioactive molecules, indicating the potential pharmacological applications of benzodioxan derivatives in drug discovery and development (Farooq & Ngaini, 2019).

properties

IUPAC Name

2,2-dimethyl-4H-1,3-benzodioxine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGWEAQJZJKFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Formyl-2,2-dimethyl-1,3-benzodioxan

CAS RN

54030-33-0
Record name 2,2-dimethyl-2,4-dihydro-1,3-benzodioxine-6-carbaldehyde
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